4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide
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Overview
Description
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide is a heterocyclic compound that belongs to the pyrazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method is the reaction of chalcones with hydrazine hydrate under reflux conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazoline derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: This compound has similar structural features and biological activities.
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Another pyrazoline derivative with comparable properties.
Uniqueness
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide stands out due to its specific substitution pattern and the resulting unique biological activities. Its combination of phenyl and benzamide groups contributes to its distinct chemical and pharmacological properties .
Properties
IUPAC Name |
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-16(20)13-6-8-14(9-7-13)19-11-10-15(18-19)12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENTVBZWTXPSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80817395 |
Source
|
Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80817395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61447-65-2 |
Source
|
Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80817395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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